4-Pyrrolidin-2-ylpyridine
CAS No.: 130343-14-5
Cat. No.: VC21200733
Molecular Formula: C9H12N2
Molecular Weight: 148.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130343-14-5 |
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Molecular Formula | C9H12N2 |
Molecular Weight | 148.2 g/mol |
IUPAC Name | 4-pyrrolidin-2-ylpyridine |
Standard InChI | InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2 |
Standard InChI Key | GDGNPIOGJLCICG-UHFFFAOYSA-N |
SMILES | C1CC(NC1)C2=CC=NC=C2 |
Canonical SMILES | C1CC(NC1)C2=CC=NC=C2 |
Introduction
Basic Structural Information
4-Pyrrolidin-2-ylpyridine is an organic compound with the molecular formula C9H12N2 . It consists of a pyrrolidinyl group attached to the 4-position of a pyridine ring. This structural arrangement contributes to its unique chemical properties and reactivity patterns.
Structural Identifiers
The compound is represented by several standard chemical identifiers as shown in the table below:
Identifier Type | Value |
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Molecular Formula | C9H12N2 |
CAS Numbers | 130343-14-5, 128562-25-4, 130343-15-6 |
SMILES | C1CC(NC1)C2=CC=NC=C2 |
InChI | InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2 |
InChIKey | GDGNPIOGJLCICG-UHFFFAOYSA-N |
Molecular Weight | 148.20 g/mol |
Stereochemistry
4-Pyrrolidin-2-ylpyridine contains a stereogenic center at the C-2 position of the pyrrolidine ring, allowing for (R) and (S) enantiomers . The specific enantiomer (R)-4-(Pyrrolidin-2-yl)pyridine (CAS: 130343-15-6) is commercially available and has been investigated for its unique properties and applications .
Physical and Chemical Properties
Physical Properties
The physical properties of 4-Pyrrolidin-2-ylpyridine are summarized in the following table:
Chemical Properties
4-Pyrrolidin-2-ylpyridine exhibits significant chemical properties that contribute to its applications:
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Basicity: The compound has a pKa of 9.58, making it more basic than dimethylaminopyridine (pKa = 9.41) . This enhanced basicity is attributed to the pyrrolidinyl group attached to the pyridine ring.
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Chemical Softness: Research has discovered a lower chemical softness value of 0.177 for this compound, indicating its relatively innocuous nature .
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Electron Localization: Studies using Electron Localization Function (ELF) and Localized Orbital Locator (LOL) have revealed the electron pair density and orbital overlapping patterns, respectively .
Applications
4-Pyrrolidin-2-ylpyridine has found applications in various scientific and industrial fields due to its unique structural and chemical properties.
Pharmaceutical Applications
The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs targeting neurological disorders . Researchers have explored its role in enhancing cognitive function and its potential as a therapeutic agent in treating neurological conditions .
Catalysis
4-Pyrrolidin-2-ylpyridine is widely used as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity, which is crucial in organic synthesis . It is also employed in aldol catalysis, demonstrating its versatility in synthetic chemistry .
Material Science Applications
The compound is explored in creating advanced materials, such as polymers and coatings, due to its unique structural properties that improve material performance .
Biological Research
It plays a role in studying receptor interactions, providing insights into cellular mechanisms and aiding in the discovery of new therapeutic targets . Additionally, it has been investigated for its inhibitory activity against fructose 5-dehydrogenase .
Research Findings
Molecular Interaction Studies
Recent research has investigated the molecular level interactions of 4-Pyrrolidin-2-ylpyridine using various computational methods:
Electronic Properties
The electronic properties of 4-Pyrrolidin-2-ylpyridine have been extensively studied:
The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) analysis provides insights into the compound's chemical activity and electronic properties .
Solvent Effects
Studies using the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) have investigated the effect of different solvents on the properties of 4-Pyrrolidin-2-ylpyridine. These studies revealed that:
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Different solvents affect the UV-Vis absorption spectra of the compound, which was analyzed using Time-Dependent Density Functional Theory (TD-DFT) .
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The non-linear response properties vary significantly depending on the solvent environment .
Molecular Docking Studies
Molecular docking analysis has investigated the inhibitory activity of 4-Pyrrolidin-2-ylpyridine against fructose 5-dehydrogenase, suggesting potential applications in enzyme inhibition and drug development .
Hazard Code | Statement | Percentage of Notifications | Classification |
---|---|---|---|
H301 | Toxic if swallowed | 25% | Danger Acute toxicity, oral |
H315 | Causes skin irritation | 75% | Warning Skin corrosion/irritation |
H319 | Causes serious eye irritation | 75% | Warning Serious eye damage/eye irritation |
H335 | May cause respiratory irritation | 75% | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |
Precautionary Measures
The following precautionary statements are recommended:
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P261, P264, P264+P265, P270, P271, P280, P301+P316, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501
Comparison with Similar Compounds
4-Pyrrolidin-2-ylpyridine should be distinguished from structurally related compounds:
4-Pyrrolidinopyridine
4-Pyrrolidinopyridine (4-(Pyrrolidin-1-yl)pyridine, CAS: 2456-81-7) differs in the attachment point of the pyrrolidine to the pyridine . In this compound, the pyrrolidine is attached through its nitrogen (N-1) to the pyridine, whereas in 4-Pyrrolidin-2-ylpyridine, the attachment is through the C-2 position of the pyrrolidine.
2-(Pyrrolidin-2-yl)pyridine
2-(Pyrrolidin-2-yl)pyridine (CAS: 22083-78-9) is an isomer where the pyrrolidine is attached to the 2-position of the pyridine ring rather than the 4-position .
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